

An In-depth Technical Guide to the Physical and Chemical Properties of Centrolobine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrolobine, a naturally occurring diarylheptanoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its antiparasitic and antibiotic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-**Centrolobine**, its spectral characteristics, and its known biological effects, with a focus on its action against Leishmania amazonensis. Detailed experimental protocols for its isolation and characterization are also presented to facilitate further research and development.

Introduction

Centrolobine is a secondary metabolite belonging to the diarylheptanoid class of compounds, characterized by two aromatic rings linked by a seven-carbon chain. It is most notably isolated from the heartwood of trees of the Centrolobium genus, such as Centrolobium robustum. The molecule features a tetrahydropyran ring, which contributes to its unique stereochemistry and biological activity. This guide focuses on the levorotatory enantiomer, (-)-**Centrolobine**, which is the naturally occurring form.

Physical and Chemical Properties



The fundamental physical and chemical properties of (-)-**Centrolobine** are summarized in the table below. As a diarylheptanoid, it exhibits poor solubility in water but is soluble in various organic solvents.

Property	Value	Reference
Molecular Formula	C20H24O3	[1]
Molecular Weight	312.4 g/mol	[1]
Melting Point	Not explicitly reported	
Boiling Point	Not explicitly reported	_
Solubility	Poor in water; Soluble in organic solvents such as chloroform, methanol, and ethyl acetate.	[2]
Appearance	Not explicitly reported	

Spectral Data

The structural elucidation of (-)-**Centrolobine** has been accomplished through various spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of (-)-**Centrolobine**, typically recorded in deuterated chloroform (CDCl₃), provide a detailed map of its carbon-hydrogen framework.

 1 H NMR (CDCl $_3$): (Note: Specific chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and instrument.)

A representative, though not fully detailed, 1H NMR spectrum in CDCl 3 would show signals in the aromatic region (around δ 6.8-7.3 ppm) corresponding to the protons on the two phenyl rings. The methoxy group protons would appear as a singlet around δ 3.8 ppm. The protons on the tetrahydropyran ring and the ethyl linker would produce a complex set of multiplets in the upfield region of the spectrum.[3][4]



¹³C NMR (CDCl₃): The ¹³C NMR spectrum would display 20 distinct carbon signals, consistent with the molecular formula. Characteristic signals include those for the aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the tetrahydropyran ring and ethyl chain (in the upfield region).[5]

Infrared (IR) Spectroscopy

The FTIR spectrum of (-)-Centrolobine reveals the presence of its key functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3400 (broad)	O-H stretch	Phenolic hydroxyl group
~3030	C-H stretch	Aromatic C-H
~2930, ~2850	C-H stretch	Aliphatic C-H
~1610, ~1510	C=C stretch	Aromatic ring
~1240	C-O stretch	Aryl ether
~1170	C-O stretch	Tetrahydropyran ether

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of (-)-**Centrolobine** in a solvent like methanol or ethanol is expected to show absorption maxima (λ _max) characteristic of its phenyl chromophores. Diarylheptanoids typically exhibit absorption bands in the UV region. For (-)-**Centrolobine**, λ _max values are anticipated around 225 nm and 278 nm, corresponding to the electronic transitions within the aromatic rings.[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of (-)-**Centrolobine**. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 312. The fragmentation pattern would likely involve cleavage of the ether linkages and the ethyl side chain, providing further structural information.[8][9][10]

Biological Activity and Mechanism of Action



(-)-**Centrolobine** has demonstrated significant antileishmanial activity, particularly against the promastigote and amastigote forms of Leishmania amazonensis.[11][12][13] Diarylheptanoids, as a class, are known to interfere with the host-parasite interaction.[14]

The precise mechanism of action of (-)-**Centrolobine** against Leishmania amazonensis is not yet fully elucidated. However, studies on related diarylheptanoids and the general response of Leishmania to chemotherapy suggest potential targets. Leishmania parasites are known to manipulate host cell signaling pathways to ensure their survival, including pathways related to apoptosis and immune response.[15] It is hypothesized that diarylheptanoids may disrupt these manipulated pathways, leading to parasite death.

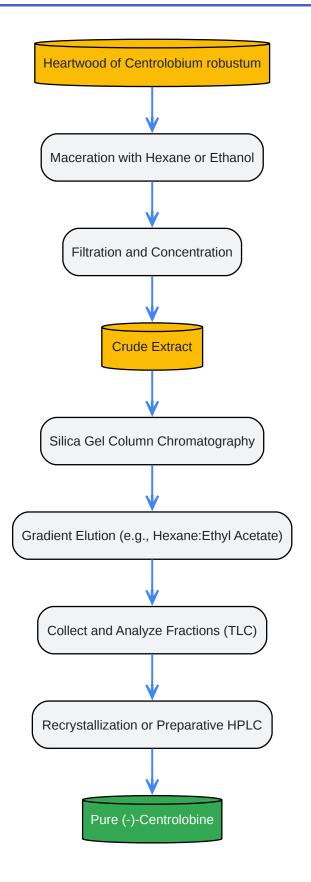
One potential area of interference is the parasite's lipid metabolism. Leishmania amazonensis cannot synthesize its own cholesterol and relies on scavenging it from the host, a process involving specific membrane lipid microdomains.[16] Disruption of these microdomains or the associated signaling could be a possible mechanism of action for lipophilic compounds like (-)-Centrolobine.

Further research is required to pinpoint the specific signaling pathways in Leishmania amazonensis that are modulated by (-)-**Centrolobine**.

Experimental Protocols Isolation of (-)-Centrolobine from Centrolobium robustum

The following is a general protocol for the isolation and purification of (-)-**Centrolobine** from the heartwood of Centrolobium robustum.





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Figure 1: General workflow for the isolation of (-)-**Centrolobine**.



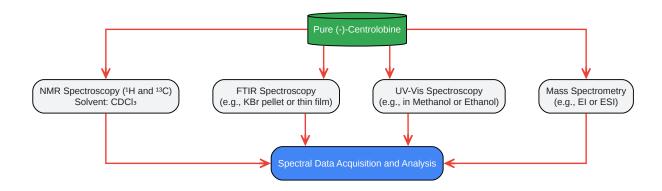
Methodology:

- Extraction: The dried and powdered heartwood of Centrolobium robustum is subjected to maceration with a suitable organic solvent, such as hexane or ethanol, at room temperature for several days.
- Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel.
- Elution: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components of the extract.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing (-)-Centrolobine.
- Purification: The fractions rich in (-)-**Centrolobine** are combined, and the solvent is evaporated. Final purification is achieved through recrystallization from a suitable solvent system or by using preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

The following outlines the general procedures for obtaining the spectral data of (-)-**Centrolobine**.





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Figure 2: Workflow for the spectroscopic characterization of (-)-**Centrolobine**.

Methodologies:

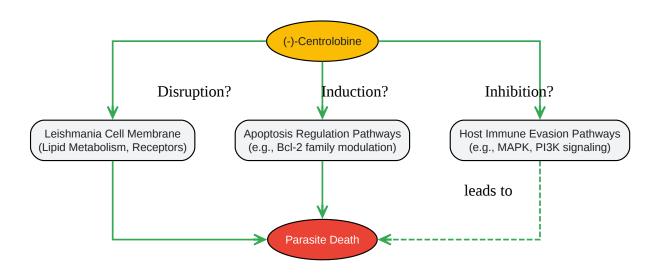
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent, most commonly CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[3][4][17][18]
- FTIR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared spectrophotometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.[19][20][21]
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer. A dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) is used.[7][22]
- Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, with ionization techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.[23][24]

Signaling Pathways

While the specific signaling pathways in Leishmania amazonensis directly affected by (-)-**Centrolobine** are yet to be definitively identified, several pathways are known to be crucial for



the parasite's survival and are potential targets.



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Figure 3: Putative signaling pathways in *Leishmania* potentially targeted by (-)-**Centrolobine**.

Potential Targets:

- Lipid Metabolism and Membrane Integrity: As a lipophilic molecule, (-)-**Centrolobine** may interact with the parasite's cell membrane, disrupting its structure and function, including the uptake of essential lipids like cholesterol.[16]
- Apoptosis Pathways:Leishmania is known to inhibit apoptosis in host macrophages to create
 a favorable environment for its replication. (-)-Centrolobine could potentially counteract this
 by inducing apoptosis in the parasite or the infected host cell.
- Immune Evasion Mechanisms: The parasite manipulates host signaling pathways such as
 the MAPK and PI3K pathways to evade the immune response. Diarylheptanoids may restore
 the host's ability to clear the parasite by modulating these pathways.

Conclusion

(-)-**Centrolobine** is a promising natural product with significant antileishmanial activity. This guide has summarized its key physical, chemical, and spectral properties. While its exact



mechanism of action is still under investigation, its impact on the host-parasite interaction and potential disruption of key signaling pathways in Leishmania amazonensis make it a compelling candidate for further drug development. The provided experimental protocols offer a foundation for researchers to isolate, characterize, and further investigate this potent diarylheptanoid. Future studies should focus on elucidating its precise molecular targets and signaling pathways to fully realize its therapeutic potential.

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